molecular formula C17H23N3O3S B2448663 2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide CAS No. 2093896-93-4

2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide

Cat. No. B2448663
CAS RN: 2093896-93-4
M. Wt: 349.45
InChI Key: CWGFWEUDPIXHOP-UHFFFAOYSA-N
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Description

2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, the focus of

Mechanism of Action

The mechanism of action of 2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, which is a process of programmed cell death that is important in preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide in lab experiments is its potential as a photosensitizer in photodynamic therapy. This may provide a more targeted and less invasive form of cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the laboratory.

Future Directions

There are several future directions for research on 2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide. One direction is to further investigate its mechanism of action and its potential as an anticancer agent. Another direction is to explore its potential as a treatment for other conditions, such as inflammatory diseases. Additionally, research could focus on optimizing its use as a photosensitizer in photodynamic therapy.

Synthesis Methods

The synthesis of 2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide involves the reaction of 3-ethoxy-1-(pyridin-3-yl)-1H-spiro[3.4]octan-6-amine with cyanogen bromide and then with methylsulfonyl chloride. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties, specifically against breast cancer cells. In addition, it has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a drug that selectively kills cancer cells.

properties

IUPAC Name

2-cyano-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-3-23-16-11-15(17(16)8-4-5-9-17)20(2)24(21,22)14-7-6-10-19-13(14)12-18/h6-7,10,15-16H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGFWEUDPIXHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCC2)N(C)S(=O)(=O)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide

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